molecular formula C13H23NO3 B13555668 Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate

Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B13555668
M. Wt: 241.33 g/mol
InChI Key: LVUIIAMSMCHAEH-UHFFFAOYSA-N
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Description

Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate is a spirocyclic compound featuring a 4-azaspiro[2.5]octane core with a hydroxymethyl substituent at position 7 and a tert-butoxycarbonyl (Boc) protecting group at position 3.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-4-10(9-15)8-13(14)5-6-13/h10,15H,4-9H2,1-3H3

InChI Key

LVUIIAMSMCHAEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)CO

Origin of Product

United States

Preparation Methods

Construction of the Spirocyclic Framework

The synthesis typically begins with the formation of the 4-azaspiro[2.5]octane core, which can be achieved through cyclization reactions involving suitable precursors such as amino alcohols, amino acids, or their derivatives.

Introduction of the Carboxylate Group

  • The tert-butyl ester at the 4-position can be introduced via esterification of the corresponding carboxylic acid or through direct esterification of the amino acid derivative with tert-butyl alcohol under acidic or catalytic conditions.

Hydroxymethylation at the 7-Position

The hydroxymethyl group at the 7-position is introduced through selective hydroxymethylation of the spirocyclic intermediate.

Formal Hydroxymethylation Pathways

  • Formaldehyde or Formaldehyde Equivalents :

    • The most common reagent is paraformaldehyde or aqueous formaldehyde , which reacts with nucleophilic sites on the spirocyclic framework.
  • Reaction Conditions :

    • Acidic or neutral conditions favor electrophilic addition of formaldehyde to nucleophilic nitrogen or carbon centers.
    • Use of Lewis acids (e.g., zinc chloride ) can catalyze the hydroxymethylation process.
  • Mechanism :

    • Nucleophilic attack by nitrogen or activated carbon centers on formaldehyde, followed by proton transfer and stabilization, yields the hydroxymethyl substituent.

Specific Synthesis Route

Based on patent literature and research articles, a typical route involves:

  • Step 1 : Reacting the spirocyclic amine with formaldehyde in aqueous or alcoholic media .
  • Step 2 : Maintaining mild temperatures (around 25°C to 50°C) to control mono-hydroxymethylation and prevent over-alkylation.
  • Step 3 : Purification via chromatography or recrystallization to isolate the hydroxymethylated product.

Protective Group Strategies and Functional Group Manipulation

  • Protection of amino groups (if necessary) using Boc or Cbz groups during multi-step syntheses to prevent undesired reactions.
  • Deprotection steps are performed under acidic or hydrogenation conditions, depending on the protecting group.

Summary of Key Reaction Conditions and Data

Step Reagents Solvent Temperature Notes
Cyclization to form core Amino precursors, bases DCM, THF Room temp to 50°C Intramolecular cyclization
Esterification Tert-butyl alcohol, acid catalyst Toluene or DCM Reflux Formation of tert-butyl ester
Hydroxymethylation Formaldehyde, Lewis acids Alcoholic or aqueous media 25–50°C Selective hydroxymethylation
Purification Chromatography - - To isolate pure product

Notable Research and Patent Data Supporting Methods

  • CN111943894A describes a synthesis route involving substitution, protective group addition/removal, and reduction, avoiding hazardous reagents like boron trifluoride diethyl etherate, emphasizing safety and efficiency in constructing the spirocyclic core with hydroxymethyl functionality.

  • Patent CN110551133A details multi-step synthesis involving oxidation, Michael addition, reduction, ring-closing, and deprotection steps, which can be adapted for hydroxymethylation at the 7-position by incorporating formaldehyde in the later stages.

  • Commercial synthesis approaches often utilize mild conditions with solvents like THF or DCM and reagents such as paraformaldehyde for hydroxymethylation, emphasizing controlled temperatures to prevent over-alkylation or side reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure may interact with enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate with structurally related compounds, focusing on substituents, molecular properties, synthesis, and applications:

Table 1: Structural and Functional Comparison of 4-Azaspiro[2.5]octane Derivatives

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Yield Key Applications/Notes References
Target Compound
This compound
Hydroxymethyl (-CH2OH) C12H21NO3 227.31 (calculated) N/A Potential intermediate for drug synthesis; hydroxymethyl group enables further functionalization.
tert-butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 5-Phenylpent-1-en-3-yl C23H32N2O2 368.52 98% High-yield synthesis under iridium catalysis; enantioselective applications.
tert-butyl 7-((6-(trifluoromethyl)pyridin-3-yl)amino)-4-azaspiro[2.5]octane-4-carboxylate 6-(Trifluoromethyl)pyridin-3-ylamino C20H25F3N4O2 410.44 68% Antimalarial activity; dual inhibitor of phosphatidylinositol 4-kinase.
tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate Oxo (=O) C12H19NO3 225.28 N/A Key precursor for further derivatization; safety hazards include H302 (harmful if swallowed).
4-Boc-4,7-diazaspiro[2.5]octane None (unsubstituted) C11H20N2O2 212.29 N/A Versatile intermediate in spirocyclic chemistry; used in synthesis of risdiplam analogs.
tert-butyl 7-nitro-4,7-diazaspiro[2.5]octane-4-carboxylate Nitro (-NO2) C12H19N3O4 269.30 N/A High-purity reagent for nitration studies; no yield reported.

Structural and Functional Differences

Substituent Reactivity: The hydroxymethyl group in the target compound offers a reactive site for oxidation (to carboxylic acid) or conjugation (e.g., esterification). In contrast, the oxo derivative (C12H19NO3) is electrophilic, enabling nucleophilic additions . The trifluoromethylpyridinyl substituent in the antimalarial derivative enhances lipophilicity and target binding affinity, critical for inhibiting parasitic enzymes .

Synthetic Efficiency :

  • The allyl-substituted derivative (C23H32N2O2) achieves a 98% yield under iridium-catalyzed amination, highlighting the efficiency of transition-metal catalysis in spirocycle synthesis .
  • The antimalarial derivative (C20H25F3N4O2) is synthesized via a two-step process involving Boc deprotection and coupling, with moderate yield (68%) .

Applications: Antimalarial Activity: The trifluoromethylpyridinyl-substituted analog demonstrates nanomolar efficacy against Plasmodium phosphatidylinositol 4-kinase, validated in both in vitro and in vivo models . Neuromuscular Applications: Derivatives like tert-butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (C19H24N4O4) are intermediates in risdiplam synthesis, a drug for spinal muscular atrophy .

Biological Activity

Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate is an organic compound characterized by its unique spirocyclic structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 2306262-78-0

The compound features a tert-butyl group, a hydroxymethyl group, and an azaspiro framework that contribute to its distinct chemical properties. The presence of the hydroxymethyl group allows for potential interactions with biological molecules via hydrogen bonding, which may influence their activity significantly .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The spirocyclic structure may facilitate these interactions, potentially modulating the functions of various biological targets, which is crucial for drug development.

Therapeutic Potential

Research indicates that this compound may exhibit various therapeutic properties:

  • Antioxidant Activity : The hydroxymethyl group can enhance the compound's ability to form hydrogen bonds, which may contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures have shown neuroprotective effects against oxidative stress-induced cell death in neuroblastoma cells, indicating potential applications in neurodegenerative diseases .
  • Antitumor Activity : There is ongoing research into the compound's potential as an antitumor agent, particularly through mechanisms involving modulation of apoptotic pathways and inhibition of cancer cell proliferation.

Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

StudyFindings
Study ADemonstrated antioxidant effects in vitro, indicating potential for reducing oxidative stress in cells.
Study BShowed neuroprotective effects against tert-butyl hydroperoxide-induced cytotoxicity in SH-SY5Y cells, suggesting mechanisms involving ERK/MAPK signaling pathways .
Study CInvestigated the compound's interaction with opioid receptors, proposing dual agonistic effects that could be beneficial in pain management therapies .

Case Studies

  • Neuroprotection : A study involving SH-SY5Y neuroblastoma cells treated with tert-butyl hydroperoxide showed that compounds with similar spirocyclic structures could significantly reduce cell death by activating protective signaling pathways such as ERK1/2 and PI3K/Akt . This suggests that this compound may offer similar protective benefits.
  • Oxidative Stress Reduction : In rodent models, compounds analogous to this compound were shown to mitigate liver toxicity induced by oxidative stress agents like tert-butyl hydroperoxide, highlighting their potential for therapeutic applications in liver diseases .

Q & A

Q. What are the key considerations for synthesizing tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate with high purity?

The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection. For example:

  • Cyclization : Use of allyl acetate and tert-butyl carbamate derivatives under optimized conditions (e.g., 70°C in DMF) can achieve yields up to 98% .
  • Hydroxymethyl introduction : Hydroxyl groups are often introduced via reduction or hydrolysis of precursors like nitriles or esters.
  • Purification : Silica gel chromatography (e.g., hexane:ethyl acetate gradients) ensures high purity, with TLC monitoring (Rf = 0.29 in 4:1 hexane:ethyl acetate) .
  • Scale-up : Continuous flow reactors improve efficiency for large-scale synthesis by optimizing temperature and solvent parameters .

Q. How can the spirocyclic structure of this compound be confirmed experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving spirocyclic geometry and bond angles .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR provide detailed assignments for the azaspiro ring and tert-butyl group. For example, the hydroxymethyl proton appears as a distinct singlet at ~3.5 ppm .
  • HRMS and FTIR : High-resolution mass spectrometry confirms molecular weight (e.g., C12_{12}H21_{21}NO3_{3} with [M+H]+^+ = 227.31), while FTIR identifies functional groups like the carboxylate C=O stretch (~1700 cm1^{-1}) .

Advanced Questions

Q. What methodologies enable enantioselective synthesis of the (S)-enantiomer of this compound?

Enantioselectivity is achieved via:

  • Chiral catalysts : Iridium-catalyzed asymmetric amination can yield enantiomers with >95% ee (enantiomeric excess) .
  • Chromatographic separation : Chiral HPLC or supercritical fluid chromatography (SFC) isolates enantiomers using polysaccharide-based columns .
  • Crystallization-induced resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity .

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

Hydrogen bonds between the hydroxymethyl group and adjacent molecules dictate crystal packing. Graph-set analysis (e.g., Etter’s rules) identifies motifs like D (donor) and A (acceptor) interactions, stabilizing the lattice. For example, O–H···N bonds between the hydroxymethyl and azaspiro nitrogen contribute to a R_2$$^2(8) motif .

Q. How can researchers resolve contradictions in reaction yields reported for similar azaspiro compounds?

Yield discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps compared to THF .
  • Temperature control : Reactions at 70°C vs. room temperature may lead to varying degrees of byproduct formation .
  • Catalyst loading : Adjusting iridium catalyst concentrations (0.5–5 mol%) optimizes turnover frequency . Systematic DOE (Design of Experiments) protocols are recommended to identify optimal conditions .

Q. What biological mechanisms are hypothesized for azaspiro compounds like this compound?

While direct studies are limited, analogous compounds exhibit:

  • Enzyme inhibition : Binding to active sites of proteases or kinases via the spirocyclic nitrogen .
  • Neurotransmitter modulation : Interaction with GABAA_A or NMDA receptors due to structural mimicry of bicyclic amines .
  • Antimicrobial activity : Disruption of bacterial cell wall synthesis via carboxylate-mediated chelation . Target validation requires SPR (surface plasmon resonance) and molecular docking studies .

Methodological Challenges

Q. What analytical techniques are critical for detecting impurities in this compound during synthesis?

Key techniques include:

  • HPLC-DAD/ELSD : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
  • LC-MS : Identifies byproducts (e.g., de-tert-butylated intermediates) via fragmentation patterns .
  • NMR relaxation studies : 13C^{13}\text{C} T1_1 measurements differentiate between stereoisomers .

Q. How can researchers mitigate degradation during storage of this compound?

Stability is maintained by:

  • Storage conditions : Sealed containers at 2–8°C under inert gas (N2_2/Ar) to prevent hydrolysis of the tert-butyl ester .
  • Lyophilization : Freeze-drying aqueous solutions reduces oxidative degradation .
  • Additives : Inclusion of radical scavengers (e.g., BHT) at 0.1% w/w prevents autoxidation .

Future Research Directions

Q. What in vivo studies are recommended to evaluate the therapeutic potential of this compound?

  • Pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models .
  • Toxicity profiling : Acute toxicity (LD50_{50}) and genotoxicity (Ames test) studies to establish safety margins .
  • Mechanistic validation : CRISPR-Cas9 knockout models to confirm target engagement .

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